molecular formula C13H12Br2O4 B2957480 ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate CAS No. 424828-18-2

ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate

Cat. No.: B2957480
CAS No.: 424828-18-2
M. Wt: 392.043
InChI Key: KUIYQPCPWUKYNX-ONEGZZNKSA-N
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Description

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is an organic compound that belongs to the class of phenoxybutenoates These compounds are characterized by the presence of a phenoxy group attached to a butenoate moiety

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a precursor for the development of biologically active compounds.

    Medicine: The compound could be explored for its potential pharmacological properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate typically involves the following steps:

    Bromination: The starting material, 2,4-dibromophenol, is brominated to introduce bromine atoms at specific positions on the phenol ring.

    Formylation: The brominated phenol undergoes formylation to introduce a formyl group at the 6-position.

    Esterification: The formylated bromophenol is then reacted with ethyl acetoacetate under basic conditions to form the desired butenoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and formylation reactions, followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted phenoxybutenoates.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine atoms and the formyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-phenoxy-2-butenoate: Lacks the bromine atoms and formyl group.

    Ethyl (E)-4-(2,4-dichloro-6-formylphenoxy)-2-butenoate: Contains chlorine atoms instead of bromine.

    Ethyl (E)-4-(2,4-dibromo-6-methylphenoxy)-2-butenoate: Contains a methyl group instead of a formyl group.

Uniqueness

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is unique due to the presence of both bromine atoms and a formyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2O4/c1-2-18-12(17)4-3-5-19-13-9(8-16)6-10(14)7-11(13)15/h3-4,6-8H,2,5H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIYQPCPWUKYNX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCOC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/COC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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